molecular formula C15H25N B8501037 N,N-dibutyl-2-methylaniline

N,N-dibutyl-2-methylaniline

Cat. No. B8501037
M. Wt: 219.37 g/mol
InChI Key: WOQIWIYDKMIQQY-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

According to the general procedure B, 2-bromotoluene (171 mg, 1.00 mmol) reacted with N,N-di-n-butylamine (129 mg, 1.00 mmol) using 1 mol % of catalyst and sodium tert-butoxide (115 mg, 1.20 mmol) at 60° C. to give the title compound (79 mg, 37%) as an oil: 1H-NMR (300 MHz, CDCl3): δ 7.20-7.08 (m, 3H), 6.98 (app.t, 1H), 2.94 (t, 4H), 1.41 (m, 4H), 1.27 (m, 4H), 0.88 (t, 6H). GC/MS (EI): m/z 219 (M+).
Quantity
171 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step Two
Quantity
115 mg
Type
reactant
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[CH2:9]([NH:13][CH2:14][CH2:15][CH2:16][CH3:17])[CH2:10][CH2:11][CH3:12].CC(C)([O-])C.[Na+]>>[CH2:9]([N:13]([CH2:14][CH2:15][CH2:16][CH3:17])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8])[CH2:10][CH2:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
171 mg
Type
reactant
Smiles
BrC1=C(C=CC=C1)C
Step Two
Name
Quantity
129 mg
Type
reactant
Smiles
C(CCC)NCCCC
Step Three
Name
Quantity
115 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 60° C.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N(C1=C(C=CC=C1)C)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 79 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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